2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide
Overview
Description
2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a pyridine derivative and a thiourea compound. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-(4-pyridin-3-yl)benzamide: Lacks the thiazole ring, which may result in different biological activity and chemical properties.
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide:
2-nitrobenzamide: A simpler structure that lacks both the pyridine and thiazole rings, resulting in different chemical behavior .
Uniqueness
The presence of both the nitro group and the thiazole ring in 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide provides a unique combination of electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O3S/c20-14(11-5-1-2-6-13(11)19(21)22)18-15-17-12(9-23-15)10-4-3-7-16-8-10/h1-9H,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJSGMNCHEOOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330304 | |
Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477544-85-7 | |
Record name | 2-nitro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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